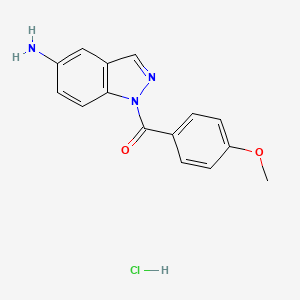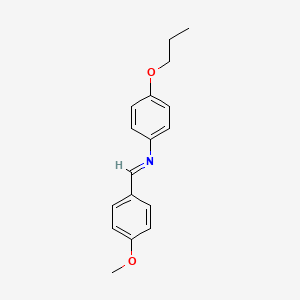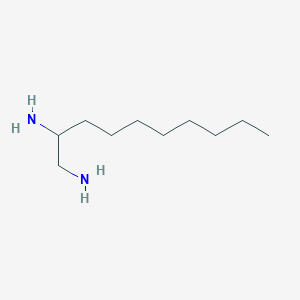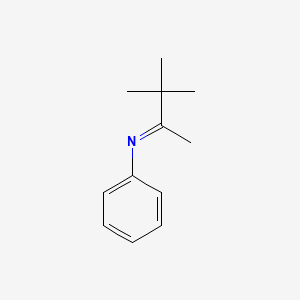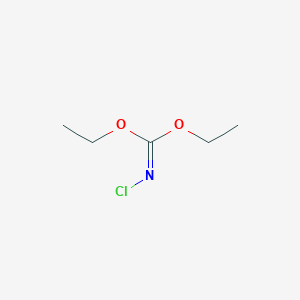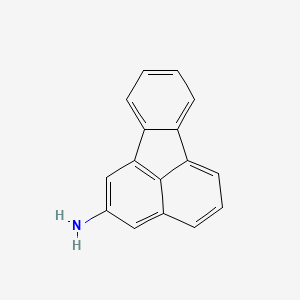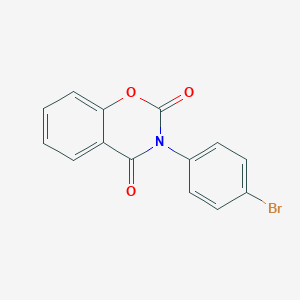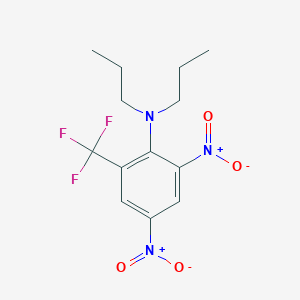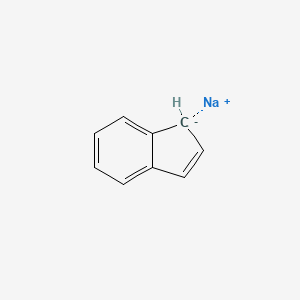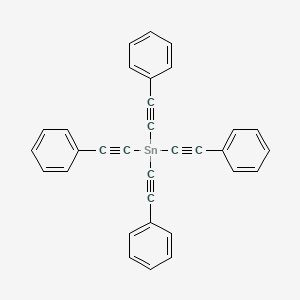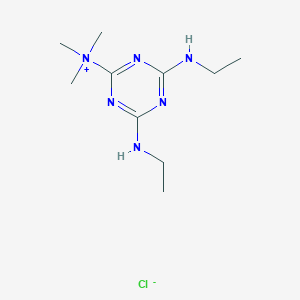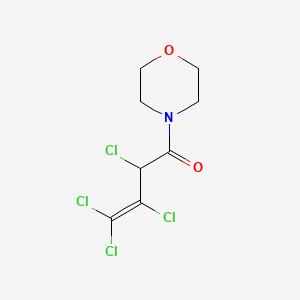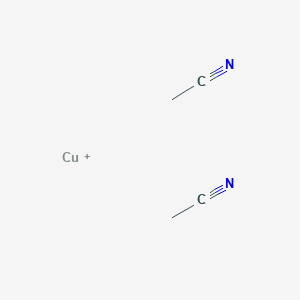
Acetonitrile;copper(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;copper(1+) is a coordination complex where acetonitrile molecules are coordinated to a copper ion in the +1 oxidation state. This compound is known for its stability and versatility in various chemical reactions. It is widely used in organic synthesis and as a catalyst in various industrial processes.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing acetonitrile;copper(1+) involves the direct interaction of copper(I) oxide with acetonitrile in the presence of an acid. This method is straightforward and efficient .
- Another method involves the comproportionation of copper(II) salts with copper powder in refluxing acetonitrile. This approach is also widely used and has been optimized for better yields and efficiency .
Industrial Production Methods:
- Industrially, acetonitrile;copper(1+) is produced using environmentally friendly one-pot methods that minimize the use of toxic organic reagents. These methods often use water as a solvent and aim to reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: Acetonitrile;copper(1+) can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: This compound can undergo substitution reactions where the acetonitrile ligands are replaced by other ligands.
Common Reagents and Conditions:
- Common reagents used in these reactions include acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while substitution reactions may yield new coordination complexes with different ligands .
科学的研究の応用
Acetonitrile;copper(1+) has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to understand the role of copper in biological systems.
作用機序
The mechanism of action of acetonitrile;copper(1+) involves the coordination of acetonitrile molecules to the copper ion, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
類似化合物との比較
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: This compound is similar in structure and reactivity to acetonitrile;copper(1+), but with different counterions.
Copper(II) sulfate pentahydrate: While not a direct analog, this compound also involves copper ions and is used in various chemical and industrial applications.
Uniqueness:
- Acetonitrile;copper(1+) is unique in its ability to stabilize the copper(I) ion and facilitate a wide range of catalytic reactions. Its versatility and stability make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
22418-38-8 |
|---|---|
分子式 |
C4H6CuN2+ |
分子量 |
145.65 g/mol |
IUPAC名 |
acetonitrile;copper(1+) |
InChI |
InChI=1S/2C2H3N.Cu/c2*1-2-3;/h2*1H3;/q;;+1 |
InChIキー |
BYDFLCUGTTXRKN-UHFFFAOYSA-N |
正規SMILES |
CC#N.CC#N.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


